Monosodium citrate

概要

説明

Monosodium citrate, more correctly, sodium dihydrogen citrate, is an acid salt of citric acid . It has a slightly acidic taste . It is often used as a food preservative, and as a flavoring in the food industry . In the pharmaceutical industry, it is used to control pH .

Synthesis Analysis

Monosodium citrate can be prepared by partial neutralization of citric acid with an aqueous solution of sodium bicarbonate or carbonate . A study shows that yttrium citrate was synthesized using freshly precipitated yttrium hydroxide and citric acid (or monosodium citrate) in the aqueous environment by the hydrothermal treatment at 80 °C or 100 °C .Molecular Structure Analysis

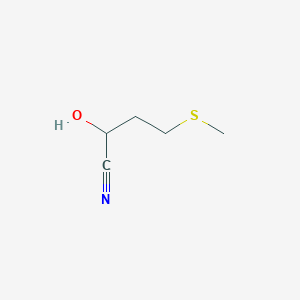

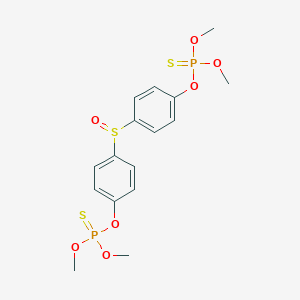

The molecular formula of Monosodium citrate is C6H7NaO7 . Its average mass is 214.105 Da and its monoisotopic mass is 214.008942 Da .Chemical Reactions Analysis

The reaction of freshly precipitated yttrium hydroxide with citric acid or its salts can transform yttrium hydroxide to yttrium citrate . The thermogravimetric analysis of the crystalline sample of yttrium citrate dihydrate shows that the thermal decomposition of the compound in the synthetic air occurs in four stages with the release of mainly water and carbon dioxide .Physical And Chemical Properties Analysis

Monosodium citrate appears as a white, hygroscopic powder . It is odorless , soluble in water , and negligible in ethanol . It has a melting point of 212 °C and a boiling point of 309.6 °C .科学的研究の応用

Food Industry Applications

Monosodium citrate is extensively used in the food industry due to its buffering and flavor-enhancing properties. It helps maintain the pH level in foods, which is crucial for flavor, preservation, and processing . For instance, it’s used in dairy products to improve texture and prevent crystallization . Additionally, it serves as a preservative in various food products, inhibiting bacterial growth and spoilage .

Pharmaceutical Uses

In pharmaceuticals, monosodium citrate is employed to control pH levels, making it an essential ingredient in many medications . It acts as an alkalizing agent, buffering agent, emulsifier, and sequestering agent, which is particularly beneficial in dry formulations and tablets . It’s also used in effervescent tablets, where its anhydrous form can replace water-containing ingredients .

Cleaning Product Ingredient

Monosodium citrate finds its role in cleaning products as a biodegradable and eco-friendly ingredient. It acts as a water softener, cleaning agent, descaling agent, and pH regulator, making it a valuable component in natural cleaning formulations . Its ability to chelate metals helps prevent the formation of insoluble deposits, enhancing the cleaning efficiency .

Cosmetic Applications

In cosmetics, monosodium citrate is used to adjust and buffer the pH value, which is vital for product stability and skin compatibility . It’s found in a variety of cosmetic products, including baby products, make-up, bath products, hair dyes, colors, and skin care products .

Agricultural Role

While specific information on monosodium citrate’s role in agriculture is limited, citrate salts are known to be used in cellular agriculture technology. They can be involved in the production of cell-cultured milk components, offering an alternative to traditional agriculture and contributing to sustainable agricultural practices .

Biotechnological Applications

Monosodium citrate is utilized in biotechnology for its buffering capabilities. It’s used in various biotechnological processes where pH control is necessary, such as in microbial fermentation or cell culture systems .

Environmental Applications

The compound’s role in environmental applications is primarily through its use in eco-friendly products. For example, it’s used in food-grade, non-toxic blowing agents in the plastics industry, replacing harmful chemicals and reducing the environmental impact .

作用機序

Monosodium citrate

, also known as Sodium dihydrogen citrate , is an acid salt of citric acid . It plays a significant role in various biological processes and has several applications in the medical field. Here is a detailed analysis of its mechanism of action:

Target of Action

The primary targets of Monosodium citrate are the calcium ions in the blood . It is used as an anticoagulant in donated blood , and for urine alkalization in the prevention of kidney stones .

Mode of Action

Monosodium citrate works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa . This action inhibits the extrinsic initiation of the coagulation cascade , thus acting as an anticoagulant.

Biochemical Pathways

Monosodium citrate is involved in the citric acid cycle, also known as the Krebs cycle . The citric acid cycle is a central driver of cellular respiration, taking acetyl CoA as its starting material and, in a series of redox reactions, harvesting much of its bond energy in the form of NADH, FADH2, and ATP molecules .

Pharmacokinetics

Monosodium citrate is highly soluble in water and practically insoluble in ethanol . This solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

The chelation of calcium ions by Monosodium citrate prevents blood clotting, making it an effective anticoagulant in stored blood . Additionally, by alkalizing urine, it helps prevent the formation of kidney stones .

Action Environment

The action, efficacy, and stability of Monosodium citrate can be influenced by various environmental factors. For instance, its solubility in water allows it to be readily absorbed and distributed in the body. Its insolubility in ethanol may limit its use in certain pharmaceutical formulations .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPKGOGLCKPRLZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaC6H7O7, C6H7NaO7 | |

| Record name | monosodium citrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Monosodium_citrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872904 | |

| Record name | Monosodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Crystalline white powder or colourless crystals, White odorless solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MONOSODIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Monosodium dihydrogen citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Monosodium citrate | |

CAS RN |

18996-35-5 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of monosodium citrate?

A1: Monosodium citrate has the molecular formula NaH₂C₆H₅O₇ and a molecular weight of 214.11 g/mol.

Q2: Does monosodium citrate exhibit polymorphism?

A2: Yes, a second polymorph of sodium dihydrogen citrate, distinct from the known crystal structure (NAHCIT), has been identified and characterized using laboratory X-ray powder diffraction data and density functional techniques. []

Q3: How does the structure of monosodium citrate influence its glass-forming ability?

A3: Monosodium citrate exhibits a high propensity to form glass-state amorphous solids upon freeze-drying. This property is attributed to its ability to form rigid hydrogen bonds and electrostatic interactions, contributing to a high glass transition temperature. []

Q4: How does monosodium citrate affect the stability of pharmaceuticals like lansoprazole, omeprazole, and pantoprazole?

A4: Research suggests that the stability of these proton pump inhibitors in various salt solutions follows this order: phosphate buffer < trisodium citrate < citrate buffer ≤ acetate buffer < citric acid ≤ monosodium citrate ≤ calcium carbonate < sodium bicarbonate < sodium chloride < water. The degradation rate was directly proportional to H+ and salt concentration. []

Q5: Can monosodium citrate be used to stabilize protein structure in freeze-dried formulations?

A5: Yes, monosodium citrate has been shown to protect the secondary structure of proteins like bovine serum albumin (BSA) from lyophilization-induced perturbations. This stabilizing effect is attributed to direct interactions between monosodium citrate and the protein, substituting water molecules crucial for conformational integrity. []

Q6: What is the role of monosodium citrate in effervescent pharmaceutical formulations?

A6: Monosodium citrate acts as a component of the effervescent couple, reacting with sodium bicarbonate to release carbon dioxide, facilitating rapid tablet disintegration and drug dissolution. It also contributes to the acid neutralizing capacity of the formulation. [, ]

Q7: How does the presence of monosodium citrate influence the solubility of bisphosphonates in pharmaceutical tablets?

A7: Monosodium citrate, as a component of the effervescent couple, contributes to the rapid solubilization of bisphosphonates in effervescent tablets. This allows for complete drug dissolution within a short time frame, improving bioavailability. [, ]

Q8: How does monosodium citrate affect the rennet coagulation of buffalo milk?

A8: Adding monosodium citrate to buffalo milk decreases pH, clotting time, and curd firmness. This effect is likely linked to the increase in whey calcium concentration observed with increasing citrate concentration. []

Q9: What is the impact of monosodium citrate on the hydrogen storage properties of Mg2Ni alloys?

A9: When used in surface treatments of Mg2Ni alloys, monosodium citrate contributes to the formation of an amorphous-like state in the alloy. This structural modification significantly enhances the hydrogen absorption/desorption capacity at room temperature. [, ]

Q10: How does monosodium citrate affect the terahertz absorption coefficient of citrate solutions?

A10: In a study on the terahertz spectral characteristics of citrate solutions, it was observed that the absorption coefficient of solutions containing lithium citrate, trisodium citrate, and potassium citrate increased proportionally with the increase in the metal cation radius. This phenomenon is linked to the influence of metal cations on hydrogen bonds within the solution. []

Q11: Can monosodium citrate be used to enhance the adsorption performance of low alumina fly ash?

A11: Research shows that using monosodium citrate in conjunction with ferric citrate modification can enhance the adsorption performance of low alumina fly ash for both As(V) and As(III). This is attributed to the formation of FeSiO3 during the modification process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)

![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)

![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)